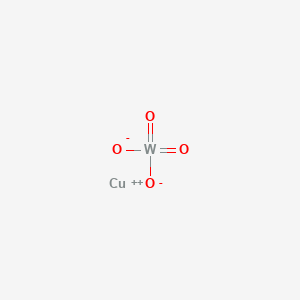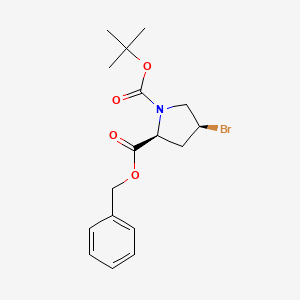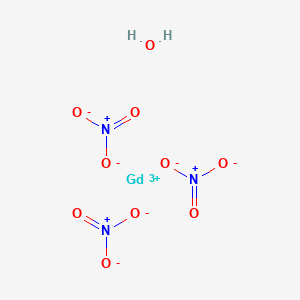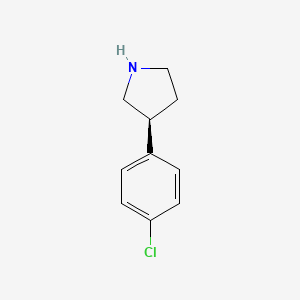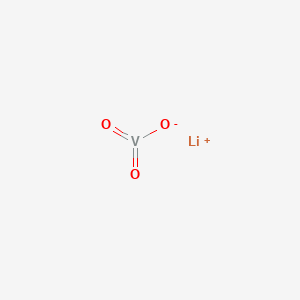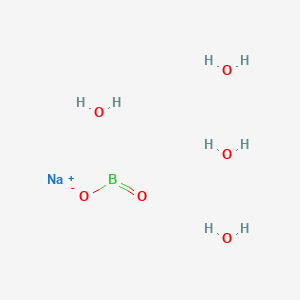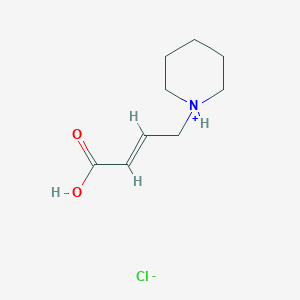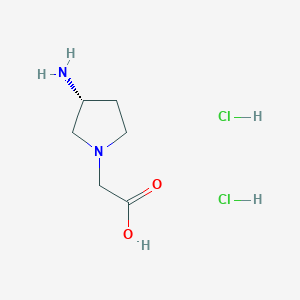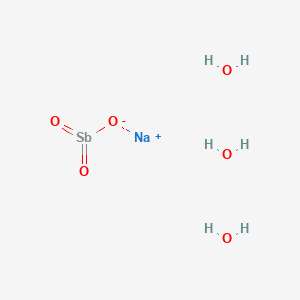
Sodium antimonate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium antimonate trihydrate is a useful research compound. Its molecular formula is H6NaO6Sb and its molecular weight is 246.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Histochemical Techniques for Sodium Ion Detection : Sodium antimonate, including its trihydrate form, is used in histochemical techniques for detecting sodium ions. For instance, Shiina et al. (1970) analyzed the use of potassium antimonate for sodium ion detection, noting that the pH should not decrease below 7.2 during fixation and that potassium antimonate can also precipitate calcium and magnesium ions (Shiina, Mizuhira, Amakawa, & Futaesaku, 1970).
Electron Microscopy in Cardiac Studies : In cardiac studies, antimonates, including sodium antimonate trihydrate, are used to precipitate sodium and calcium ions for electron microscopy. Yeh (1973) found that potassium antimonate precipitates both sodium and calcium ions, but the calcium antimonate can be separated from sodium antimonate using chelating agents, allowing for the study of calcium localization in cardiac muscle fibers (Yeh, 1973).
Localization of Cations in Pancreatic Islets : Herman et al. (1973) applied antimonate techniques for localizing sodium in isolated islets of Langerhans, which are involved in insulin secretion. They found that the technique precipitated various cations, suggesting the involvement of these ions, particularly calcium, in the insulin secretion process (Herman, Sato, & Hales, 1973).
Quantitative Studies of Sodium and Calcium Localization : Van Iren et al. (1979) quantitatively studied Komnick's antimonate technique, which is used to localize sodium and calcium in cells and tissues. They found that antimonate does not precipitate with sodium in barley roots, challenging the reliability of this technique for localizing diffusible ions (Van Iren et al., 1979).
Synthesis and Characterization of Antimicrobial Agents : DaisySelasteen, AlfredCecilRaj, and Alagappamoses (2018) studied the synthesis and characterization of sodium cadmium oxalate dehydrate, a compound with similar chemical properties to this compound. They noted its potential applications in biomedical fields, particularly for its antimicrobial and anticancer properties (DaisySelasteen, AlfredCecilRaj, & Alagappamoses, 2018).
Propriétés
IUPAC Name |
sodium;oxido(dioxo)-λ5-stibane;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3H2O.3O.Sb/h;3*1H2;;;;/q+1;;;;;;-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELGGALCJJLWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-][Sb](=O)=O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6NaO6Sb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

